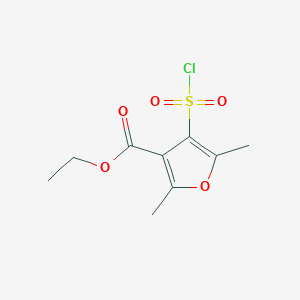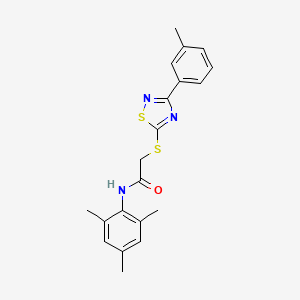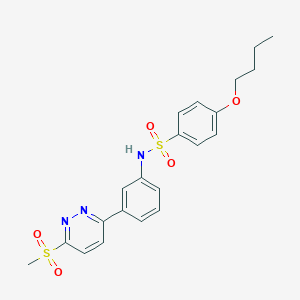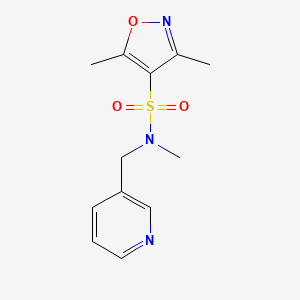
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), two methyl groups attached to the 2 and 5 positions of the furan ring, a chlorosulfonyl group attached to the 4 position, and an ethyl ester group attached to the 3 position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the methyl groups, and the attachment of the chlorosulfonyl and ethyl ester groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, which is aromatic and planar. The chlorosulfonyl group is a good leaving group, and the ethyl ester group can participate in various reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chlorosulfonyl and ethyl ester groups, both of which can undergo various reactions. For instance, the chlorosulfonyl group can participate in substitution reactions, while the ester group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the compound’s polarity, its molecular weight, and the presence of functional groups .科学研究应用
ECF is widely used in scientific research due to its versatility and stability. It has been used as a reagent in organic synthesis, to generate novel compounds, and to study biochemical and physiological processes. ECF has also been used in the synthesis of a variety of compounds, such as nitro compounds, amines, and heterocycles. Additionally, ECF has been used to study the structure and function of proteins, lipids, and other biological molecules.
作用机制
ECF acts as a catalyst in a variety of reactions, promoting the formation of new bonds between molecules. It is believed to act by activating the substrate molecules, allowing them to react more readily with each other. Additionally, ECF can also act as a solvent, allowing molecules to dissolve and react more easily.
Biochemical and Physiological Effects
ECF has been used in a variety of studies to study the structure and function of proteins, lipids, and other biological molecules. In particular, ECF has been used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. Additionally, ECF has been used to study the effects of various hormones on the body, such as insulin, growth hormone, and cortisol.
实验室实验的优点和局限性
One of the main advantages of using ECF in laboratory experiments is its stability and versatility. ECF is a relatively stable compound and can be used in a variety of reactions. Additionally, ECF is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, ECF can be corrosive and can react with certain compounds, so it is important to use caution when working with it.
未来方向
The use of ECF in scientific research is still in its infancy, and there are a number of potential future directions that could be explored. For example, ECF could be used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. Additionally, ECF could be used to study the effects of various hormones on the body, such as insulin, growth hormone, and cortisol. Additionally, ECF could be used to study the structure and function of proteins, lipids, and other biological molecules. Finally, ECF could be used to generate novel compounds and to synthesize organic compounds.
合成方法
ECF is synthesized through a multi-step process that begins with the reaction of ethyl 4-chloro-2,5-dimethyl-3-furoate with chlorosulfonic acid. The resulting product is then reacted with sodium hydroxide, producing ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate.
属性
IUPAC Name |
ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQUCBSIFLMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Cyclopropyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2911675.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2911678.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2911679.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2911680.png)
![6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B2911682.png)
![3-(4-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2911683.png)
![2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol](/img/structure/B2911684.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2911688.png)

![N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide](/img/structure/B2911690.png)
![N-methyl-1-[2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B2911691.png)
